molecular formula C22H24BrNO3 B12203635 (2Z)-2-(2-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-2-(2-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12203635
M. Wt: 430.3 g/mol
InChI Key: SKZZOBVMDFGFNN-MOSHPQCFSA-N
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Description

(2Z)-2-(2-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a bromobenzylidene group, a dipropylamino group, and a benzofuranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps. One common method starts with the preparation of the benzofuranone core, followed by the introduction of the bromobenzylidene and dipropylamino groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.

    Reduction: The compound can be reduced to alter the bromobenzylidene group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuranone derivatives, while substitution reactions can produce a variety of functionalized benzofuranones.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(2-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a useful probe for investigating enzyme activity and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers are investigating its ability to modulate biological pathways involved in diseases such as cancer and neurodegenerative disorders.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(2-chlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
  • (2Z)-2-(2-fluorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
  • (2Z)-2-(2-iodobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

Uniqueness

What sets (2Z)-2-(2-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one apart from similar compounds is its specific bromobenzylidene group, which can confer unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications where specific properties are desired.

Properties

Molecular Formula

C22H24BrNO3

Molecular Weight

430.3 g/mol

IUPAC Name

(2Z)-2-[(2-bromophenyl)methylidene]-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C22H24BrNO3/c1-3-11-24(12-4-2)14-17-19(25)10-9-16-21(26)20(27-22(16)17)13-15-7-5-6-8-18(15)23/h5-10,13,25H,3-4,11-12,14H2,1-2H3/b20-13-

InChI Key

SKZZOBVMDFGFNN-MOSHPQCFSA-N

Isomeric SMILES

CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3Br)/C2=O)O

Canonical SMILES

CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3Br)C2=O)O

Origin of Product

United States

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